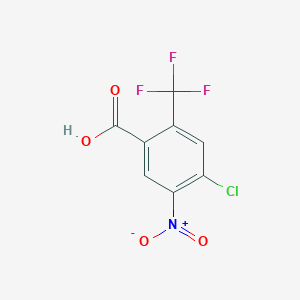
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-5-(trifluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is carried out at a temperature of around 308 K to ensure optimal conversion and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency. The use of microreactors and optimized reaction parameters, including temperature, molar ratios, and solvent systems, can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Carboxylate Salts: Oxidation of the benzoic acid group.
Applications De Recherche Scientifique
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of chloro, nitro, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H3ClF3NO4 |
|---|---|
Poids moléculaire |
269.56 g/mol |
Nom IUPAC |
4-chloro-5-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3ClF3NO4/c9-5-2-4(8(10,11)12)3(7(14)15)1-6(5)13(16)17/h1-2H,(H,14,15) |
Clé InChI |
HLCUGMLPGVXRSM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


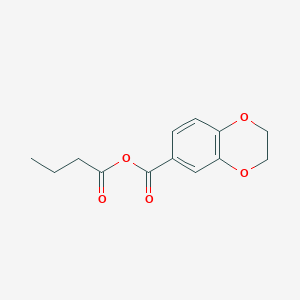
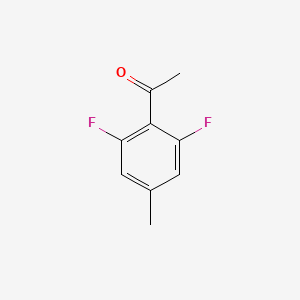
![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
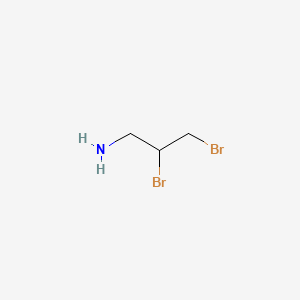
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)

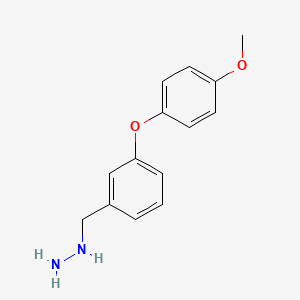
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
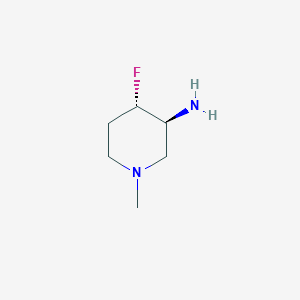
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)
